molecular formula C15H12N4O5 B11491006 4-methoxybenzyl 6-nitro-1H-benzotriazole-1-carboxylate

4-methoxybenzyl 6-nitro-1H-benzotriazole-1-carboxylate

Cat. No.: B11491006
M. Wt: 328.28 g/mol
InChI Key: GOZFXIJGAQQFFA-UHFFFAOYSA-N
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Description

(4-METHOXYPHENYL)METHYL 6-NITRO-1H-1,2,3-BENZOTRIAZOLE-1-CARBOXYLATE is a complex organic compound that belongs to the class of benzotriazole derivatives Benzotriazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

The synthesis of (4-METHOXYPHENYL)METHYL 6-NITRO-1H-1,2,3-BENZOTRIAZOLE-1-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Methoxylation: The methoxyphenyl group is introduced via a methoxylation reaction, often using methanol and a suitable catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with (4-methoxyphenyl)methanol under acidic conditions to form the desired ester compound.

Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

(4-METHOXYPHENYL)METHYL 6-NITRO-1H-1,2,3-BENZOTRIAZOLE-1-CARBOXYLATE undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(4-METHOXYPHENYL)METHYL 6-NITRO-1H-1,2,3-BENZOTRIAZOLE-1-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs with antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of (4-METHOXYPHENYL)METHYL 6-NITRO-1H-1,2,3-BENZOTRIAZOLE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxyphenyl group may enhance the compound’s binding affinity to target proteins, thereby modulating their activity.

Comparison with Similar Compounds

(4-METHOXYPHENYL)METHYL 6-NITRO-1H-1,2,3-BENZOTRIAZOLE-1-CARBOXYLATE can be compared with other benzotriazole derivatives, such as:

    5-Methyl-1,2,3-benzotriazole: This compound lacks the methoxyphenyl and nitro groups, resulting in different chemical properties and applications.

    2-Propanone, 1-(4-methoxyphenyl): This compound contains a methoxyphenyl group but lacks the benzotriazole moiety, leading to distinct reactivity and uses.

The uniqueness of (4-METHOXYPHENYL)METHYL 6-NITRO-1H-1,2,3-BENZOTRIAZOLE-1-CARBOXYLATE lies in its combination of functional groups, which confer specific chemical and biological properties that are not observed in its analogs.

Properties

Molecular Formula

C15H12N4O5

Molecular Weight

328.28 g/mol

IUPAC Name

(4-methoxyphenyl)methyl 6-nitrobenzotriazole-1-carboxylate

InChI

InChI=1S/C15H12N4O5/c1-23-12-5-2-10(3-6-12)9-24-15(20)18-14-8-11(19(21)22)4-7-13(14)16-17-18/h2-8H,9H2,1H3

InChI Key

GOZFXIJGAQQFFA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC(=O)N2C3=C(C=CC(=C3)[N+](=O)[O-])N=N2

Origin of Product

United States

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